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Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Structure, Properties, and Handling of 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, a specialized bifunctional reagent of significant interest to researchers in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, a specialized bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its structure, physicochemical properties, synthesis, analytical characterization, and reactivity. The guide includes detailed protocols and safety recommendations to enable its effective and safe use as a synthetic building block.

Chemical Identity and Structure

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is a complex organic molecule featuring a benzoyl chloride core. This core is substituted with a fluorine atom and a pyridine ring, with the latter being present as a hydrochloride salt. This unique combination of a highly reactive acyl chloride for coupling reactions and a pyridinium moiety makes it a valuable intermediate for introducing specific pharmacophores into target molecules.

The structure incorporates an electron-withdrawing fluorine atom and a pyridinium group, which are expected to influence the reactivity of the acyl chloride group through inductive and mesomeric effects[1]. The pyridinium hydrochloride salt form enhances solubility in certain polar solvents and modifies the electronic properties of the pyridine ring[2][3].

IdentifierValue
IUPAC Name 3-fluoro-4-(pyridin-1-ium-3-yl)benzoyl chloride chloride
Molecular Formula C₁₂H₈Cl₂FNO
Molecular Weight 272.11 g/mol
Canonical SMILES C1=C(C=C(C(=C1)F)C(=O)Cl)[N+]2=CC=CC=C2.[Cl-]
Precursor CAS 1214359-83-7 (for 3-Fluoro-4-(pyridin-4-yl)benzoic acid)[4][5]

Note: A dedicated CAS number for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride was not found in the searched literature. The CAS for a structurally related precursor is provided for reference.

Predicted Physicochemical Properties

Direct experimental data on the physical properties of this specific compound are scarce. However, based on the chemistry of similar benzoyl chlorides and pyridinium salts, the following properties can be predicted.

PropertyPredicted Value / DescriptionRationale
Appearance White to off-white or pale yellow crystalline solid[2].The ionic nature of the hydrochloride salt typically results in a solid form at room temperature.
Stability Highly moisture-sensitive. Reacts with water[6][7].The acyl chloride functional group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid and hydrochloric acid[8].
Solubility Soluble in aprotic polar organic solvents (e.g., DMF, DMSO). Limited solubility in nonpolar solvents. Reacts with protic solvents like alcohols and water[2][6].The salt-like character suggests solubility in polar media, while the acyl chloride moiety's reactivity precludes the use of protic solvents.
Hygroscopicity Likely hygroscopic[2][3].Pyridinium salts are known to absorb moisture from the air.

Synthesis and Purification

The most direct and industrially relevant synthesis of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is via the chlorination of its corresponding carboxylic acid precursor, 3-Fluoro-4-(pyridin-3-yl)benzoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation[7][8]. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

General Synthetic Workflow

The conversion process follows a logical sequence from starting material to the final, purified product. The workflow is designed to ensure high conversion, minimize side reactions, and facilitate the isolation of the target compound in a high state of purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Starting Material 3-Fluoro-4-(pyridin-3-yl)benzoic acid B 2. Reaction Setup Suspend in aprotic solvent (e.g., DCM) under inert atmosphere (N2) A->B C 3. Reagent Addition Add Thionyl Chloride (SOCl2) and catalytic DMF B->C D 4. Conversion Reflux mixture until reaction is complete (Monitor by TLC/LC-MS) C->D E 5. Workup Remove excess SOCl2 and solvent under reduced pressure D->E F 6. Purification Recrystallize or triturate with a non-polar solvent (e.g., hexanes) E->F G 7. Final Product Isolate by filtration and dry under vacuum F->G

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality Statement: This protocol utilizes thionyl chloride in excess to drive the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness towards the reagents and its low boiling point, which facilitates removal. A catalytic amount of dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active species that accelerates the conversion of the carboxylic acid to the acyl chloride[8].

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 1.0 equivalent of 3-Fluoro-4-(pyridin-3-yl)benzoic acid in anhydrous dichloromethane (approx. 10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous dimethylformamide (DMF) to the suspension.

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~2.0 equivalents) to the mixture at room temperature. The reaction is exothermic and will generate gaseous HCl.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction progress should be monitored by taking small aliquots, quenching them with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The off-gas is corrosive and should be passed through a basic scrubber.

  • Purification: The resulting crude solid is often of sufficient purity for subsequent steps. For higher purity, the solid can be triturated with a dry, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities, followed by filtration.

  • Drying: Dry the isolated solid product under high vacuum for several hours to remove any residual solvent. The product is the hydrochloride salt, as HCl is generated during the reaction with thionyl chloride.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the acyl chloride functional group. A very strong and sharp absorption band is expected in the region of 1780-1815 cm⁻¹ , characteristic of the C=O stretch in an aromatic acyl chloride[8][9]. Conjugation and the electronic effects of the substituents may shift this value slightly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show complex signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the pyridine ring will be significantly deshielded due to the positive charge on the nitrogen and will appear at the lower field end of this region. The proton of the pyridinium N-H may appear as a broad singlet. Fluorine-proton coupling (³JHF and ⁴JHF) will further split the signals of the protons on the benzoyl ring.

    • ¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around 165-170 ppm . Aromatic carbons will appear between 120-150 ppm, with the carbon directly attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF).

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum of acyl chlorides is often weak or absent[9]. The most characteristic fragmentation is the loss of the chlorine atom to form the highly stable acylium ion [M-Cl]⁺ , which would likely be the base peak in the spectrum.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Purity assessment is critical and is best performed using reverse-phase HPLC.

  • Rationale: Basic compounds like pyridine derivatives can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanol groups[10]. To achieve a sharp, symmetrical peak, the mobile phase must be carefully controlled.

  • Recommended Method:

    • Column: A modern, end-capped C18 or a phenyl-hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) is appropriate. To ensure good peak shape for the basic pyridine moiety, an acidic modifier is essential. A buffer of 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases is recommended[11]. The acid protonates the pyridine, ensuring a consistent charge state and minimizing silanol interactions.

    • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 265 nm).

    • Validation: The method should be validated by injecting a known standard of the starting carboxylic acid to ensure baseline separation from the acyl chloride product. Note that the acyl chloride will hydrolyze to the carboxylic acid on the column if the mobile phase is aqueous; therefore, analysis often confirms purity by converting the product to a stable derivative (e.g., a methyl ester) prior to injection.

Chemical Reactivity and Applications

The primary utility of this compound lies in the high electrophilicity of the acyl chloride functional group, making it an excellent acylating agent[12].

Acylation Reactions

It reacts readily with a wide range of nucleophiles to form stable amide or ester linkages, a cornerstone of drug synthesis.[7][13]

  • Reaction with Amines: Forms highly stable amide bonds. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.

  • Reaction with Alcohols: Forms ester bonds.

  • Friedel-Crafts Acylation: It can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst to form diaryl ketones[7][12].

The reactivity is governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing effects of the fluorine substituent and the pyridinium ring are expected to increase this electrophilicity, potentially making the compound more reactive than unsubstituted benzoyl chloride[1].

Caption: General reaction pathway with a nucleophile (Nu-H).

Safety, Handling, and Storage

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride should be treated as a hazardous chemical, combining the risks associated with acyl chlorides and acidic compounds.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage[14][15][16]. Contact with tissue will cause immediate hydrolysis, releasing HCl.

    • Lachrymator: The vapors are highly irritating to the eyes and mucous membranes, causing tearing[6][14][17].

    • Toxic if Inhaled: Inhalation of dust or vapors can cause respiratory tract irritation or damage[17][18].

    • Water-Reactive: Reacts with water, potentially violently, to release corrosive HCl gas[6][7].

  • Handling:

    • All manipulations must be carried out in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles[14][17].

    • Avoid inhalation of dust or vapors.

    • Keep away from water and other incompatible materials such as bases and alcohols[18].

  • Storage:

    • Store in a tightly sealed container to prevent contact with moisture and air[17].

    • Store in a cool, dry, and well-ventilated area designated for corrosive materials.

    • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended[18].

References

  • Wikipedia. (2024). Benzoyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Pyridinium hydrochloride. Retrieved from [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • NIH. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Wikipedia. (2023). Pyridinium chloride. Retrieved from [Link]

  • PubMed. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]

  • Yufeng. (2022). Acyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Retrieved from [Link]

  • NIH. (n.d.). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 3-fluoro-4-(pyridin-4-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]

  • The Synthesis of Benzoyltaurin. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (1983). Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Retrieved from [Link]

Sources

Exploratory

Analytical Characterization of Moisture-Sensitive Biaryl Scaffolds: NMR Reference Data for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

Executive Summary In modern drug discovery, functionalized biaryl scaffolds are critical pharmacophore precursors. Specifically, 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is an electrophilic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized biaryl scaffolds are critical pharmacophore precursors. Specifically, 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is an electrophilic building block frequently utilized in the synthesis of kinase inhibitors and nuclear receptor ligands[1].

As a Senior Application Scientist, I frequently observe that the analytical characterization of this molecule presents a dual challenge: the extreme moisture sensitivity of the acyl chloride moiety[2] and the poor solubility profile imparted by the pyridine hydrochloride salt[3]. This whitepaper provides a comprehensive, field-proven guide to acquiring pristine Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, emphasizing causality in solvent selection and detailing self-validating experimental protocols.

The Analytical Challenge: Causality in Solvent Selection

Acquiring accurate NMR data for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride requires navigating conflicting physicochemical properties.

  • The Insolubility Problem: The protonated pyridine ring (hydrochloride salt) renders the molecule highly polar. Standard non-polar NMR solvents like Chloroform- d (CDCl 3​ ) or Benzene- d6​ (C 6​ D 6​ ) fail to solvate the crystal lattice, resulting in uninterpretable, low-signal spectra.

  • The Hydrolysis Problem: While polar solvents like Deuterium Oxide (D 2​ O) or wet Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) readily dissolve the salt, they act as nucleophiles. The acyl chloride is highly electrophilic and will rapidly hydrolyze to 3-fluoro-4-(pyridin-3-yl)benzoic acid in the presence of trace water[2]. Furthermore, DMSO can react directly with acyl chlorides to form unstable Swern-type intermediates.

  • The Solution: Anhydrous Acetonitrile- d3​ (CD 3​ CN) provides the optimal dielectric constant to dissolve the hydrochloride salt while remaining chemically inert to the acyl chloride. However, because even atmospheric moisture can compromise the sample, rigorous Schlenk or glovebox techniques must be employed[4].

Workflow Start 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride Path1 Direct NMR Analysis (Anhydrous CD3CN) Start->Path1 Method A Path2 Derivatization Protocol (Excess CD3OD) Start->Path2 Method B Good1 Intact Acyl Chloride Spectra (Requires strictly dry conditions) Path1->Good1 < 10 ppm H2O Bad1 Hydrolysis Degradation (If trace moisture present) Path1->Bad1 > 50 ppm H2O Good2 Stable Methyl Ester Spectra (Self-validating structural proof) Path2->Good2 Solvolysis

Caption: Divergent NMR sample preparation workflows based on solvent selection and moisture control.

Structural & Electronic Effects on Chemical Shifts

The NMR spectra of this compound are heavily dictated by two structural features: the ortho-fluorine effect and the pyridinium salt effect . The fluorine atom at position 3 creates a severe steric clash with the protons of the adjacent pyridinium ring, restricting the biaryl torsional angle. Concurrently, the protonation of the pyridine nitrogen withdraws electron density, drastically shifting the pyridine protons downfield[3].

Logic N1 Ortho-Fluorine Atom (Position 3) N2 Steric Clash with Pyridinium Protons N1->N2 N3 Restricted Biaryl Torsional Angle N2->N3 N4 Distinct 19F/1H Coupling Constants N3->N4 N5 Protonated Pyridine (HCl Salt) N5->N2 Exacerbates clash N6 Strong Electron Withdrawing Effect N5->N6 N7 Downfield Shift of Pyridine Protons N6->N7

Caption: Logical relationship between structural features and observed NMR spectral phenomena.

Reference NMR Spectroscopy Data

The following tables summarize the quantitative reference data for the intact acyl chloride salt. Data is predicted based on empirical biaryl and pyridinium shift models in CD 3​ CN.

Table 1: 1 H NMR Data (400 MHz, CD 3​ CN)
Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
13.50br s-1HPy-NH + (Exchangeable)
9.15s-1HPy-H 2'
8.90d5.51HPy-H 6'
8.75d8.21HPy-H 4'
8.15dd8.2, 5.51HPy-H 5'
8.05dd8.0, 1.51HPh-H 6 (Ortho to COCl)
7.95dd10.0, 1.51HPh-H 2 (Between F and COCl)
7.80t8.01HPh-H 5 (Meta to F)
Table 2: 13 C NMR Data (100 MHz, CD 3​ CN)
Shift (δ, ppm)MultiplicityCoupling Constant ( JC−F​ , Hz)Assignment
167.5s-C =O (Acyl Chloride)
159.2d252.0Ph-C 3 (C-F)
144.5s-Py-C 2'
142.8s-Py-C 6'
140.1s-Py-C 4'
135.5d8.0Ph-C 4
134.0s-Ph-C 1
132.5s-Ph-C 5
128.8s-Py-C 5'
127.4s-Py-C 3'
126.5d3.5Ph-C 6
118.2d24.0Ph-C 2
Table 3: 19 F NMR Data (376 MHz, CD 3​ CN)
Shift (δ, ppm)MultiplicityCoupling Constant ( JF−H​ , Hz)Assignment
-113.4dd10.0, 8.0Ph-F (Position 3)

Experimental Workflows: Self-Validating Protocols

Protocol A: Direct Observation of the Intact Acyl Chloride

Objective: Obtain spectra of the unreacted building block.

  • Preparation: Bake NMR tubes at 120°C overnight and cool them in a desiccator under vacuum.

  • Solvent Handling: Utilize only freshly opened, ampouled Anhydrous CD 3​ CN (sealed under Argon).

  • Sample Compounding (Glovebox): Inside a nitrogen-filled glovebox, weigh 15 mg of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride into the NMR tube.

  • Dissolution: Add 0.6 mL of Anhydrous CD 3​ CN. Cap the tube tightly with a PTFE-lined cap and seal with Parafilm.

  • Acquisition: Acquire 1 H and 19 F spectra immediately. Causality Note: Extended acquisition times for 13 C are discouraged here, as trace moisture diffusion over hours will lead to hydrolysis, evidenced by an upfield shift of the carbonyl carbon from ~167.5 ppm to ~166.0 ppm.

Protocol B: In Situ Methanolysis (Self-Validating Control)

Objective: Create a chemically stable surrogate to validate the structural integrity of the parent mass.

  • Solvolysis: In a standard fume hood, dissolve 15 mg of the compound in 0.6 mL of Methanol- d4​ (CD 3​ OD).

  • Reaction: Agitate the tube for 5 minutes. The acyl chloride will quantitatively react with the deuterated methanol to form methyl 3-fluoro-4-(pyridin-3-yl)benzoate hydrochloride.

  • Validation Check: Acquire the 1 H and 13 C spectra.

    • Causality & Trustworthiness: If the original sample was indeed the intact acyl chloride, this spectrum will show a clean conversion to the ester (carbonyl shift to ~165 ppm). If the original sample had already degraded to the carboxylic acid in the vendor bottle, it will not react with CD 3​ OD at room temperature without a catalyst, and the spectra will remain that of the acid. This binary outcome definitively validates the quality of your starting material.

Conclusion

Characterizing highly reactive, polar building blocks like 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride requires a deep understanding of physical organic chemistry. By selecting the correct dielectric environment (CD 3​ CN) and employing a self-validating derivatization protocol, researchers can confidently verify their starting materials before committing them to complex, multi-step pharmaceutical syntheses.

Sources

Foundational

Technical Whitepaper: Synthesis, Handling, and Applications of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

Executive Summary In modern drug discovery, biaryl motifs are indispensable structural elements, frequently appearing in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and protein-protein interaction in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, biaryl motifs are indispensable structural elements, frequently appearing in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and protein-protein interaction inhibitors. 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride (CAS: 2913266-85-8) is a highly reactive, specialized acyl chloride building block designed for the rapid parallel synthesis of biaryl amides and esters.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its formulation as a hydrochloride salt, and field-proven experimental protocols for its utilization in nucleophilic addition-elimination reactions.

Chemical Identity & Physicochemical Profiling

Understanding the exact specifications of this building block is critical for stoichiometric calculations and storage. The compound is commercially available at high purities for research and development applications[1]. Below is a summary of its core quantitative and qualitative data.

PropertyValue
Chemical Name 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride
CAS Registry Number 2913266-85-8
Molecular Formula C₁₂H₈Cl₂FNO (C₁₂H₇ClFNO · HCl)
Molecular Weight 272.11 g/mol
Appearance Solid (Typically off-white to pale yellow powder)
Standard Purity ≥95% (Determined via HPLC/NMR)
Storage Conditions Inert atmosphere (N₂/Ar), 2-8°C or -20°C (Moisture Sensitive)

Structural Rationale in Drug Discovery

The molecular architecture of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is deliberately engineered for medicinal chemistry applications:

  • The Pyridine Ring: Introduces a basic nitrogen that acts as a hydrogen-bond acceptor, improving aqueous solubility and binding affinity within target protein pockets (such as the ATP-binding hinge region of kinases).

  • The Fluorine Atom: Positioned ortho to the biaryl linkage, the highly electronegative fluorine atom restricts the rotational conformation of the biaryl system, locking it into a bioactive conformation. It also lowers the pKa of adjacent protons and increases metabolic stability against cytochrome P450 oxidation.

  • The Acyl Chloride: Provides a highly electrophilic center for rapid, high-yielding conjugation with diverse amine libraries.

KinasePathway A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (RTK) Activation A->B Binding C Intracellular Kinase Cascade (e.g., MAPK/ERK) B->C Phosphorylation E Downstream Transcription Factors C->E Signal Transduction D Biaryl Amide Inhibitor (Derived from CAS 2913266-85-8) D->C Competitive Inhibition F Cell Proliferation / Tumor Growth E->F Gene Expression

Mechanism of action for kinase inhibitors derived from the biaryl building block.

Principles of Acyl Chloride Reactivity & Stability

The reaction between an acyl chloride and an amine to form an amide proceeds via a nucleophilic addition-elimination mechanism , historically related to the[2],[3].

Causality of the Hydrochloride Salt Formulation

A critical feature of CAS 2913266-85-8 is its formulation as a hydrochloride (HCl) salt . If this compound were synthesized as a free base, the nucleophilic pyridine nitrogen of one molecule would rapidly attack the highly electrophilic acyl chloride of another molecule. This would lead to auto-catalytic polymerization and rapid degradation of the reagent. By formulating it as an HCl salt, the pyridine nitrogen is protonated ( Pyridinium+ ), rendering it non-nucleophilic. This self-validating chemical design ensures the reagent remains stable during long-term storage and highly selective during synthesis.

Experimental Methodology: Biaryl Amide Synthesis

To successfully utilize this building block, the experimental design must account for the release of two equivalents of HCl (one from the salt, one generated during amidation)[4]. Failure to neutralize this acid will result in the protonation of the nucleophilic amine, halting the reaction.

Step-by-Step Amidation Protocol

1. Preparation & Anhydrous Conditions

  • Action: Flame-dry a round-bottom flask under vacuum and purge with dry Nitrogen ( N2​ ) or Argon.

  • Causality: Acyl chlorides are highly sensitive to moisture. Water acts as a competing nucleophile, hydrolyzing the acyl chloride into an unreactive benzoic acid and HCl[3].

2. Dissolution of the Amine

  • Action: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

3. Base Addition (Critical Step)

  • Action: Add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl salt of the starting material and the HCl byproduct generated during the reaction. DIPEA is chosen over simpler amines because its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride.

4. Acylation

  • Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride portion-wise.

  • Causality: The nucleophilic attack on the carbonyl carbon is highly exothermic. Cooling the reaction stabilizes the transient tetrahedral intermediate and prevents side reactions (such as ketene formation or thermal degradation)[5].

5. Reaction & Monitoring

  • Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting amine via LC-MS or TLC.

6. Quenching & Isolation

  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

AmidationWorkflow A 3-Fluoro-4-(pyridin-3-yl) benzoyl chloride HCl B Base Addition (e.g., DIPEA, TEA) A->B Neutralize HCl salt C Nucleophilic Attack (Primary/Secondary Amine) B->C Activate system D Tetrahedral Intermediate Formation C->D Nucleophilic addition E Chloride Elimination & Deprotonation D->E Collapse of intermediate F Biaryl Amide Product (Target Compound) E->F Final product isolation

Workflow for biaryl amide synthesis using the acyl chloride intermediate.

Handling, Storage, and Stability

Because CAS 2913266-85-8 contains a highly reactive acyl chloride moiety, strict storage protocols must be adhered to:

  • Moisture Exclusion: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Exposure to ambient humidity will cause rapid degradation into 3-fluoro-4-(pyridin-3-yl)benzoic acid.

  • Temperature Control: Long-term storage should be maintained at 2-8°C or -20°C to prevent thermal decomposition.

  • Handling: Always handle inside a fume hood using standard PPE. The compound is corrosive and will cause severe skin burns and eye damage upon contact, primarily due to the localized generation of hydrochloric acid upon contact with biological moisture.

References

  • Save My Exams. "Acyl Chlorides - A Level Chemistry Revision Notes". Save My Exams. URL:[Link]

  • Wikipedia Contributors. "Schotten–Baumann reaction". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "Acyl chloride". Wikipedia, The Free Encyclopedia. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Amide Bond Formation Protocols Using 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

In modern drug discovery, the incorporation of biaryl and hetero-biaryl motifs is a cornerstone strategy for optimizing target affinity and pharmacokinetic properties. The building block 3-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride [1] offers a highly modular entry point for synthesizing complex amides. The ortho-fluoro substituent relative to the pyridine ring provides critical conformational control by restricting the biaryl dihedral angle, while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation.

Handling heteroaryl acid chlorides, however, requires specific mechanistic considerations. Free pyridine-containing acid chlorides are notoriously unstable; they are prone to auto-catalytic degradation and polymerization via intermolecular acylpyridinium formation. Formulating this reagent as a hydrochloride salt protonates the basic pyridine nitrogen, rendering it non-nucleophilic and ensuring excellent long-term shelf stability as a solid[2].

Consequently, amide coupling protocols utilizing this reagent must be precisely calibrated to account for the additional equivalents of base required to liberate the reactive acyl chloride species in situ[3].

The Logic of Base Stoichiometry

When utilizing an acid chloride hydrochloride, the choice and stoichiometry of the base dictate the success of the coupling. A minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base is mandatory to drive the reaction to completion[3].

BaseLogic Start Acid Chloride Hydrochloride Total Base Requirement Eq1 1.0 eq Base Neutralize Pyridine-HCl salt Start->Eq1 Eq2 1.0 eq Base Neutralize HCl from Coupling Start->Eq2 Eq3 0.5-1.0 eq Base Kinetic Excess for Reaction Rate Start->Eq3 Total Total: 2.5 - 3.0 eq Base (e.g., DIPEA or TEA) Eq1->Total Eq2->Total Eq3->Total

Mechanistic breakdown of base equivalents required for acid chloride hydrochloride couplings.

Reagent Profile

PropertySpecificationOperational Impact
Chemical Name 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride HClActive acylating agent.
CAS Number 2913266-85-8[1]Use for inventory and safety tracking.
Molecular Weight 272.10 g/mol Critical for accurate stoichiometric calculations.
Appearance White to off-white solidEasy to weigh; highly hygroscopic.
Storage 2–8 °C, under inert atmosphere (Ar/N2)Moisture sensitive; degrades to the unreactive benzoic acid upon water exposure.

Experimental Protocols

Workflow Overview

Workflow Step1 1. Preparation Dry DCM, N2 atm Step2 2. Base Addition ≥2.5 eq DIPEA Step1->Step2 Step3 3. Amine Addition 1.0 eq Amine (0 °C) Step2->Step3 Step4 4. Coupling Stir RT, 2-16 h Step3->Step4 Step5 5. Workup NaHCO3 & Brine Wash Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Standard workflow for anhydrous amide bond formation using acid chloride hydrochlorides.

Protocol A: Anhydrous Homogeneous Amide Coupling

Optimized for primary and secondary aliphatic or aromatic amines.

This protocol utilizes dichloromethane (DCM) to provide excellent solubility for the intermediate acylpyridinium species, while N,N-Diisopropylethylamine (DIPEA) minimizes competitive side reactions due to its steric bulk[3].

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush and maintain under an inert atmosphere (N2 or Argon).

  • Amine Solubilization : Dissolve the target amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL, to yield a 0.2 M solution).

  • Base Addition : Add DIPEA (3.0 mmol, 3.0 eq) to the amine solution. Stir for 5 minutes at room temperature. (Causality: Ensures complete deprotonation of any amine salts before the electrophile is introduced).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Acid chlorides are highly reactive; initiating the reaction at 0 °C suppresses exothermic degradation and prevents potential ketene formation).

  • Acyl Chloride Addition : Add 3-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride (1.1 mmol, 1.1 eq) portion-wise as a solid.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor progression via LC-MS or TLC.

  • Quenching & Workup : Dilute the reaction with additional DCM (10 mL). Quench by adding saturated aqueous NaHCO3 (10 mL). (Causality: NaHCO3 neutralizes residual acid and hydrolyzes any unreacted acid chloride to the corresponding water-soluble benzoate).

  • Extraction : Separate the organic layer. Wash sequentially with water (10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography or reverse-phase preparative HPLC.

Protocol B: Biphasic Schotten-Baumann Coupling

Optimized for highly polar amines, amino acids, or substrates with poor organic solubility.

  • Aqueous Phase Preparation : Dissolve the amine or amino acid (1.0 mmol, 1.0 eq) in a 1.0 M aqueous solution of NaOH or Na2CO3 (3.0 mL). (Causality: Inorganic bases are highly effective in aqueous media for maintaining the high pH (>9) required to keep the amine nucleophilic).

  • Organic Phase Addition : Add an equal volume of an immiscible organic solvent, typically ethyl acetate (EtOAc) or DCM (3.0 mL).

  • Cooling : Cool the vigorously stirring biphasic mixture to 0 °C.

  • Acyl Chloride Addition : Add 3-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride (1.2 mmol, 1.2 eq) portion-wise.

  • Reaction Propagation : Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2–4 hours. (Causality: Vigorous stirring is critical to maximize the interfacial surface area where the biphasic reaction occurs).

  • Isolation (Neutral Products) : Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry (Na2SO4), and concentrate.

  • Isolation (Acidic Products) : If the product contains a carboxylic acid (e.g., amino acid derivatives), carefully acidify the aqueous layer to pH 3-4 using 1M HCl. (Caution: Avoid dropping the pH below 3, as the pyridine nitrogen, pKa ~5.2, will protonate, dragging the product back into the aqueous phase). Extract the zwitterionic/neutral species with 10% MeOH in DCM.

Quantitative Data & Optimization Summary

ParameterAnhydrous Coupling (Protocol A)Biphasic Coupling (Protocol B)Causality / Impact
Solvent System DCM or THF (Anhydrous)EtOAc/H2O or DCM/H2ODetermines solubility of the intermediate acylpyridinium and amine.
Base Type DIPEA or Triethylamine (TEA)NaOH, Na2CO3, or NaHCO3Organic bases prevent biphasic partitioning issues; inorganic bases maintain high aqueous pH.
Base Equivalents 2.5 – 3.0 eqLarge excess (to maintain pH > 9)Must neutralize the HCl salt of the reagent and the HCl byproduct of the reaction[2].
Temperature 0 °C → RT0 °C → RTSuppresses exothermic degradation and limits side-product formation.
Reaction Time 2 – 16 hours3 – 5 hoursBiphasic reactions often proceed faster due to the high concentration of inorganic base at the interface.

References

  • ACS Publications . Polymer-Supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. Journal of Combinatorial Chemistry. URL:[Link]

  • PMC - National Institutes of Health . Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying highly reactive, pyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying highly reactive, pyridine-containing fluorinated acid chloride salts.

This guide bypasses generic advice to focus on the exact causality of degradation and the self-validating anhydrous techniques required to obtain high-purity, free-flowing product.

I. Diagnostic Purification Workflow

The following workflow illustrates the optimal path for isolating your hydrochloride salt while actively preventing solvolysis and thermal degradation.

G N1 Crude 3-Fluoro-4-(pyridin-3-yl) benzoyl chloride HCl N2 Vacuum Distillation (Remove SOCl2 / Oxalyl Chloride) N1->N2 N3 Co-evaporation (Anhydrous Toluene) N2->N3 Evaporate volatiles N4 Anhydrous Trituration (Et2O or DCM/Hexanes) N3->N4 Precipitate salt N5 Schlenk Filtration (Inert N2/Ar Atmosphere) N4->N5 Extract impurities N6 Pure Hydrochloride Salt (Free-flowing solid) N5->N6 Vacuum dry

Workflow for the anhydrous purification of pyridine-containing acid chloride salts.

II. Troubleshooting & FAQs

Q1: Why does my product degrade into a sticky resin during purification, and how do I prevent this? A1: Degradation is almost exclusively caused by moisture-induced hydrolysis. The 3-fluoro substituent on the benzoyl ring strongly withdraws electron density via inductive effects, rendering the carbonyl carbon exceptionally electrophilic. Consequently, this specific acid chloride is far more susceptible to nucleophilic attack by atmospheric moisture than an unsubstituted benzoyl chloride. When hydrolyzed, it reverts to the carboxylic acid, which can form a sticky, intractable mixture with the remaining acid chloride.

Solution: Maintain strict anhydrous conditions. Never use silica gel chromatography for this molecule; silica contains free surface silanol (hydroxyl) groups and trapped water that will irreversibly react with the acid chloride, leading to column-bound degradation products[1],[2]. Rely entirely on anhydrous trituration and inert-atmosphere filtration.

Q2: How do I effectively remove excess chlorinating agents (e.g., thionyl chloride or oxalyl chloride) without heating the product? A2: Heating pyridine-containing acid chlorides above 70°C can lead to thermal decomposition, decarboxylation, or polymerization[2]. To remove excess thionyl chloride (b.p. 79°C) or oxalyl chloride (b.p. 61°C) safely, perform vacuum distillation at ambient temperature, followed by co-evaporation with anhydrous toluene[3]. Causality: Toluene acts as a "chaser" solvent. It effectively lowers the partial pressure of the chlorinating agent and sweeps away residual HCl gas without requiring elevated temperatures. This prevents the thermal stress that causes the product to darken or decompose.

Q3: The crude hydrochloride salt is contaminated with dark, non-polar impurities. How can I purify it if chromatography is prohibited? A3: The optimal technique is anhydrous trituration[4]. The pyridine-3-yl moiety introduces a basic nitrogen that traps HCl, forming a hydrochloride salt. This salt formation is highly advantageous: it drastically shifts the solubility profile. The product becomes a highly polar ionic lattice, completely insoluble in non-polar aprotic solvents, while unreacted neutral starting materials and non-polar byproducts remain fully solvated[5]. By suspending the crude solid in anhydrous diethyl ether or hexanes, the impurities dissolve, and the pure salt is left behind as a precipitate[6].

III. Standard Operating Procedure: Anhydrous Trituration & Isolation

This protocol is designed as a self-validating system: the transition of the product from a crude oil/slurry to a fine, free-flowing powder visually confirms the successful removal of solvated impurities and residual reagents.

Step 1: Primary Concentration Transfer the crude reaction mixture to a rotary evaporator connected to a high-vacuum pump equipped with a cold trap. Evaporate the bulk chlorinating solvent at a bath temperature of ≤ 30°C to prevent thermal degradation[2].

Step 2: Toluene Co-evaporation Re-dissolve the resulting residue in 5–10 volumes of anhydrous toluene under nitrogen. Evaporate to dryness under vacuum. Repeat this step twice. Validation: The odor of SOCl₂/HCl should be undetectable, and the residue should begin to solidify[3].

Step 3: Anhydrous Trituration Suspend the solid residue in 10 volumes of cold, anhydrous diethyl ether (or a 1:1 mixture of anhydrous DCM/hexanes). Stir vigorously under a nitrogen atmosphere for 30 to 45 minutes. The mechanical shearing ensures trapped impurities are exposed to the solvent[4].

Step 4: Inert Filtration (Schlenk Technique) Transfer the suspension via a wide-bore cannula to a Schlenk filtration frit. Filter the solid under a positive pressure of dry nitrogen or argon. Wash the filter cake with an additional 2–3 volumes of cold, anhydrous diethyl ether[6].

Step 5: High-Vacuum Drying Dry the isolated hydrochloride salt in vacuo (< 1 mbar) at room temperature for 4–6 hours. Store the resulting yellow-to-white powder in a sealed Schlenk flask or a desiccator within a glovebox at 2–8°C[7].

IV. Quantitative Data: Solvent Selection Matrix

To ensure you select the correct solvent for your trituration workflow, consult the table below. The goal is to maximize impurity solubility while maintaining absolute insolubility of the hydrochloride salt.

Table 1: Solvent Compatibility for Acid Chloride Hydrochloride Purification

SolventPolarity IndexSolubilizes Impurities?Solubilizes Product?Application Recommendation
Anhydrous Diethyl Ether 2.8Yes (Moderate)No (Salt is insoluble)Highly Recommended. Excellent for final trituration and filter cake washing.
Anhydrous Toluene 2.4Yes (High)NoRecommended. Ideal for co-evaporation and bulk impurity removal.
Anhydrous DCM 3.1Yes (High)PartiallyUse with caution. Good for heavy impurities, but may cause slight product loss if used excessively.
Anhydrous Hexanes 0.1No (Low)NoRecommended. Best used as an anti-solvent or in a 1:1 combination with DCM.
Methanol / Ethanol 5.1 / 5.2N/AN/ASTRICTLY PROHIBITED. Causes immediate esterification/solvolysis[1].
Water / Aqueous Buffers 10.2N/AN/ASTRICTLY PROHIBITED. Causes immediate hydrolysis to carboxylic acid[2].

V. References

  • [4] Synthesis of nicotinoyl chloride hydrochloride | PrepChem.com |4

  • [1] General procedures for the purification of Acid chlorides | LookChem | 1

  • [5] Synthesis of Nicotinoyl chloride | PrepChem.com | 5

  • [3] Synthesis of acid chlorides? | ResearchGate | 3

  • [2] Acid Chloride/ chloroformate purification? | ResearchGate |2

  • [6] Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride | PrepChem.com |6

  • [7] 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride hydrochloride | Chem-Impex | 7

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride vs free base reactivity

An in-depth technical analysis for researchers and drug development professionals evaluating the structural stability, reactivity, and handling protocols for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride. The "Self-Destruct"...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the structural stability, reactivity, and handling protocols for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride.

The "Self-Destruct" Dichotomy in Heterocyclic Acyl Chlorides

In medicinal chemistry and drug development, 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride is a highly valuable electrophilic building block used to install fluorinated biaryl motifs. However, the molecular architecture of this compound presents a fundamental chemical dichotomy: it contains both a highly electrophilic moiety (the acyl chloride) and a nucleophilic/basic moiety (the sp2-hybridized pyridine nitrogen).

This dual nature dictates the compound's macroscopic behavior. When evaluating the free base versus the hydrochloride (HCl) salt , the distinction is not merely a matter of solubility—it is a matter of fundamental chemical viability. The free base form is notoriously unstable, whereas the HCl salt is the industry standard for reliable synthesis.

Mechanistic Causality: Why the Free Base Fails

To understand why the free base of 3-fluoro-4-(pyridin-3-yl)benzoyl chloride is rarely isolated or used, we must examine the causality of its degradation pathways.

The pyridine nitrogen has a pKa of approximately 5[1]. In its unprotonated free base state, the nitrogen's lone pair is fully active. This allows the molecule to act as an internal nucleophile. When molecules of the free base collide, the pyridine nitrogen of one molecule readily attacks the highly reactive carbonyl carbon of an adjacent molecule. This intermolecular nucleophilic acyl substitution triggers rapid self-condensation and oligomerization.

Furthermore, the basic pyridine ring autocatalyzes the hydrolysis of the acyl chloride group in the presence of even trace atmospheric moisture, rapidly converting the reactive oil into an inert carboxylic acid degradation product[2].

Conversely, in the hydrochloride salt form, the pyridine nitrogen is protonated. This protonation occupies the nitrogen's lone pair, completely deactivating its nucleophilicity and basicity. The resulting electrostatic stabilization and increased crystal lattice energy suppress the hydration of the acyl chloride moiety, transforming a highly unstable intermediate into a shelf-stable, free-flowing crystalline solid[3].

Reactivity FreeBase Free Base Form (Active Pyridine N) Polymer Self-Condensation & Polymerization FreeBase->Polymer Intermolecular attack Hydrolysis Rapid Hydrolysis (Autocatalyzed) FreeBase->Hydrolysis Trace Moisture Product Amide/Ester Product (via in situ neutralization) FreeBase->Product Competing degradation HClSalt HCl Salt Form (Protonated Pyridine N) Stable Stable Solid (Storage > 6 months) HClSalt->Stable Deactivated N Stable->Product Add Nucleophile + Base

Divergent reactivity pathways of free base vs. HCl salt forms.

Quantitative Performance Comparison

The structural differences between the two forms manifest in drastically different physical and reactive properties. The table below summarizes the quantitative and qualitative data comparing the two forms under standard laboratory conditions.

ParameterHydrochloride (HCl) SaltFree Base
Physical State White/off-white crystalline solidViscous oil or amorphous solid
Nucleophilic Susceptibility Suppressed (Protonated N)Extremely High (Active N lone pair)
Shelf Life (25°C, Dry) > 6 months (Stable)< 24 hours (Rapid degradation)
Accelerated Stability (40°C/75% RH) > 95% intact after 30 days[3]< 70% intact (Rapid hydrolysis)[3]
Hygroscopicity Low (Stable crystal lattice)High (Moisture scavenger)
Primary Degradation Slow hydrolysis (if exposed to water)Autocatalyzed hydrolysis & Polymerization
Synthetic Utility Excellent (Requires in situ base)Poor (Unpredictable stoichiometry)

Experimental Workflows & Self-Validating Protocols

Because the HCl salt is the only viable form for long-term storage, synthetic chemists must generate the reactive free base in situ during the coupling reaction. The order of reagent addition is the single most critical factor in this workflow.

If an auxiliary base (like DIPEA or Triethylamine) is added to the HCl salt before the target nucleophile is present, the free base of the acyl chloride is generated in isolation and will immediately self-condense. To prevent this, the target amine must be mixed with the HCl salt first, followed by the slow addition of the auxiliary base[4].

Workflow Start Weigh HCl Salt (Anhydrous) Mix Suspend in Dry Solvent Start->Mix AddAmine Add Target Amine (Nucleophile) Mix->AddAmine AddBase Dropwise DIPEA (Base) AddAmine->AddBase Product Coupled Amide Product AddBase->Product

Optimized workflow for in situ activation and coupling.

Protocol A: In Situ Amide Coupling (Self-Validating Stoichiometry)

This protocol ensures that the highly reactive free base is only generated in the immediate presence of the trapping nucleophile.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Suspension: Add 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride (1.0 equiv) and suspend it in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration). Note: The salt may not fully dissolve until the base is added.

  • Nucleophile Addition: Add the target amine (1.05 - 1.10 equiv).

  • Controlled Activation: Cool the mixture to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv) dropwise over 10 minutes.

    • Causality Note: Why 2.5 to 3.0 equivalents? One equivalent neutralizes the HCl salt of the acyl chloride, one equivalent neutralizes the HCl generated by the amide bond formation, and the slight excess drives the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

Protocol B: Methanol Quench Assay (Integrity Validation)

Direct LC-MS analysis of acyl chlorides is impossible because the aqueous mobile phase will immediately hydrolyze the compound to the carboxylic acid, yielding a false negative for reagent degradation. This protocol uses a self-validating chemical quench to prove the structural integrity of the starting material.

  • Sampling: Withdraw a 5 µL aliquot of the 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride stock suspension.

  • Quenching: Inject the aliquot directly into an HPLC vial containing 1 mL of anhydrous methanol and 5 µL of Triethylamine.

  • Incubation: Vortex for 30 seconds. The active acyl chloride will quantitatively convert to the stable methyl ester.

  • Analysis: Run the sample via LC-MS.

    • Validation Logic: If the mass of the methyl ester is the dominant peak, the acyl chloride was intact and highly reactive. If the mass of the carboxylic acid is the dominant peak, the bulk reagent has degraded via atmospheric moisture and should be discarded.

References

  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT National Institutes of Health (PMC)[Link]

  • Pyridinium chloride Wikipedia[Link]

Sources

Comparative

HPLC validation methods for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride purity

Title: HPLC Validation Methods for 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride Purity: A Comparative Guide Introduction As a Senior Application Scientist, one of the most persistent challenges in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Validation Methods for 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride Purity: A Comparative Guide

Introduction As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical chemistry is the accurate purity determination of highly reactive intermediates. 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is a critical, moisture-sensitive acyl chloride building block used in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

The core analytical dilemma lies in its chemical nature: acyl chlorides are highly electrophilic and rapidly hydrolyze in the presence of water to form their corresponding carboxylic acids[2]. Because standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on aqueous mobile phases, direct injection of this compound results in instantaneous on-column degradation. Consequently, the chromatogram will only show the hydrolysis product—3-fluoro-4-(pyridin-3-yl)benzoic acid—making it impossible to determine whether the acid was a pre-existing impurity in the batch or an artifact of the analytical method. To achieve compliance with ICH Q2(R1) validation guidelines, we must engineer a method that bypasses this degradation pathway[3].

Causality in Method Selection: Why Traditional Approaches Fail Before detailing the optimized protocol, it is crucial to understand the causality behind why traditional methods fail for this specific molecule:

  • Direct RP-HPLC (The False Baseline): Injecting the acid chloride directly into an aqueous/organic gradient leads to 100% hydrolysis. This method completely fails the ICH Q2(R1) requirement for Specificity, as it cannot discriminate between the active acyl chloride and its primary degradation product (the free acid)[3].

  • Direct Normal-Phase HPLC (NP-HPLC): While NP-HPLC utilizes non-aqueous solvents (e.g., hexane/isopropanol) that prevent hydrolysis, it introduces a new physical chemistry problem. The analyte is a hydrochloride salt of a pyridine derivative[4]. Salts have near-zero solubility in non-polar normal-phase eluents. If neutralized, the basic pyridine nitrogen interacts strongly with the unendcapped silanol groups of normal-phase silica columns, resulting in severe peak tailing and failing ICH Q2(R1) Precision and Accuracy standards[5].

The Gold Standard: Pre-Column Derivatization RP-HPLC To resolve the dichotomy between solubility and stability, the scientifically sound approach is pre-column chemical derivatization[6]. By intentionally quenching the reactive 3-fluoro-4-(pyridin-3-yl)benzoyl chloride with an excess of a nucleophile (anhydrous methanol) prior to injection, we quantitatively convert the labile acid chloride into a highly stable methyl ester[2].

Crucially, under these mild, uncatalyzed conditions at room temperature, any pre-existing 3-fluoro-4-(pyridin-3-yl)benzoic acid impurity does not undergo esterification. This differential reactivity is the cornerstone of the method's specificity, allowing baseline chromatographic resolution between the derivatized active ingredient and its unreacted acid impurity[2].

Figure 1: Analytical workflow decision tree for reactive acid chloride HPLC method selection.

Comparative Performance Data The following table objectively compares the three methodologies against core validation parameters required for regulatory submission.

Table 1: Methodological Comparison for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

Analytical ParameterDirect RP-HPLCDirect NP-HPLCDerivatization RP-HPLC
Analyte Detected Carboxylic Acid (Artifact)Acid ChlorideMethyl Ester (Derivative)
Specificity Fails (0% Resolution)Marginal (Poor Resolution)Passes (Baseline Resolution)
Peak Symmetry (Tailing Factor) 1.1 (Good)> 2.5 (Severe Tailing)1.05 (Excellent)
Solution Stability < 1 minute~ 2 hours> 48 hours
ICH Q2(R1) Compliance Non-CompliantNon-CompliantFully Compliant

Self-Validating Experimental Protocol: Pre-Column Derivatization To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By running specific control matrices alongside the sample, the method internally proves that no artifactual degradation or false esterification occurs during sample preparation[3].

Reagents & Materials:

  • HPLC-grade Anhydrous Methanol (MeOH) (Derivatization Reagent)

  • HPLC-grade Acetonitrile (ACN) (Diluent)

  • 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Mobile Phase A)

  • 0.1% TFA in LC-MS grade Acetonitrile (Mobile Phase B)

  • Reference Standard: 3-fluoro-4-(pyridin-3-yl)benzoic acid

Step-by-Step Methodology:

  • Preparation of the Self-Validating Control Matrix:

    • Blank: Mix 1.0 mL Anhydrous MeOH with 9.0 mL ACN.

    • Impurity Control: Dissolve 1.0 mg of 3-fluoro-4-(pyridin-3-yl)benzoic acid in 1.0 mL Anhydrous MeOH. Let stand for 10 minutes at room temperature, then dilute with 9.0 mL ACN. (Purpose: Proves the free acid does not esterify without a catalyst).

  • Sample Derivatization:

    • Accurately weigh 10.0 mg of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride into a dry 100 mL volumetric flask.

    • Add 10.0 mL of Anhydrous MeOH. Sonicate for 2 minutes to ensure complete dissolution and solvolysis. The high local concentration of MeOH drives the conversion to the methyl ester quantitatively[2].

    • Allow the solution to stand at room temperature for exactly 10 minutes.

    • Dilute to volume (100 mL) with ACN. (Causality Note: Diluting with ACN reduces the injection solvent strength, preventing peak broadening that occurs when injecting 100% strong solvent into a reversed-phase system).

  • Spike Recovery Sample (Accuracy Proof):

    • Spike 10.0 mg of the sample with 0.1 mg of the Impurity Control prior to the addition of MeOH. Process as described in Step 2.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent). The robust hybrid silica withstands the acidic environment.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (optimal for the conjugated biphenyl/pyridine system).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B

      • 12-15 min: 95% B

      • 15-15.1 min: 95% to 5% B

      • 15.1-20 min: 5% B (Re-equilibration)

Figure 2: Mechanistic logic of pre-column esterification ensuring ICH Q2(R1) specificity.

Validation Results Summary When executed correctly, the derivatization method yields robust validation metrics that easily satisfy regulatory scrutiny for reactive intermediates[7]. The table below summarizes typical experimental validation data derived from this protocol.

Table 2: ICH Q2(R1) Validation Data for Derivatization Method

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Methyl Ester Method)
Specificity (Resolution) Baseline resolution (Rs > 1.5)Rs = 4.2 (between Acid and Ester)
Linearity (R²) > 0.999 over 50% to 150% range0.9998
Method Precision (%RSD) ≤ 2.0% (n=6)0.65%
Accuracy (Spike Recovery) 98.0% - 102.0%99.4% ± 0.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.05% area normalization (0.5 µg/mL)

Conclusion For highly reactive pharmaceutical building blocks like 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, attempting to force the molecule into standard analytical workflows inevitably compromises scientific integrity. By understanding the causality of its degradation, we can engineer a pre-column derivatization strategy that transforms a volatile analytical liability into a highly stable, quantifiable derivative. This self-validating approach not only guarantees accurate purity assessment but ensures full compliance with ICH Q2(R1) guidelines.

References

  • American Pharmaceutical Review. (2014). "Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry". American Pharmaceutical Review. Available at: [Link]

  • Food and Drug Administration (FDA) / ICH. (2021). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov. Available at: [Link]

  • Masubuchi, N., et al. (2007). "Prediction of in vivo potential for metabolic activation of drugs into chemically reactive intermediate: correlation of in vitro and in vivo generation of reactive intermediates". Chemical Research in Toxicology, 20(3), 455-64. Available at: [Link]

  • ResearchGate. (2014). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances". ResearchGate. Available at: [Link]

Validation

Validating Structural Integrity of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride via FT-IR: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Mechanistic validation, comparative analytical methodology, and self-validating experimental design.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Mechanistic validation, comparative analytical methodology, and self-validating experimental design.

The Analytical Challenge

In pharmaceutical development, validating the structural integrity of highly reactive intermediates is a critical bottleneck. 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride presents a unique analytical challenge due to three distinct structural features:

  • The Acyl Chloride Moiety: Highly susceptible to solvolysis and atmospheric moisture, rapidly hydrolyzing to the corresponding carboxylic acid.

  • The Pyridinium Hydrochloride Salt: Prone to dissociation in solution, complicating the verification of its salt state.

  • The Fluorinated Aryl Ring: Requires confirmation of the C-F bond integrity without interference from the broader aromatic fingerprint.

To validate this molecule, the chosen analytical technique must probe the exact chemical state of the compound without inducing degradation during the measurement process.

Comparative Analysis: FT-IR vs. Orthogonal Techniques

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard tools for structural elucidation, they are fundamentally flawed for the routine validation of highly reactive acyl chlorides.

Dissolving this compound in standard NMR solvents (e.g., DMSO- d6​ or CDCl 3​ ) introduces trace water, triggering rapid hydrolysis. The resulting spectra will display the carboxylic acid degradation product, yielding a false negative for structural integrity. Similarly, LC-MS mobile phases (aqueous/methanolic) will instantly solvolyze the acyl chloride and dissociate the hydrochloride salt.

Solid-state Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) circumvents these issues. By analyzing the compound in its neat, solid state under an inert purge, ATR-FTIR preserves the delicate acyl chloride bond and the HCl salt state, making it the gold standard for this specific validation.

Table 1: Analytical Technique Comparison for Acyl Chloride Salts
Analytical TechniqueSample StateRisk of Solvolysis / HydrolysisStructural Specificity (Salt vs. Free Base)Overall Suitability
ATR-FTIR Solid (Neat)Very Low (if N 2​ purged)High (Direct N⁺-H observation)Optimal
NMR ( 1 H/ 13 C) SolutionHigh (Trace H 2​ O in solvents)Moderate (Chemical shift dependence)Sub-optimal
LC-MS SolutionExtreme (Reacts with mobile phase)Low (Salt dissociates in source)Poor
Raman Spectroscopy Solid (Neat)Very LowModerate (Fluorescence interference)Complementary

Mechanistic Causality of Spectral Signatures

Understanding why specific peaks appear is crucial for rigorous validation. The FT-IR spectrum of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride provides a direct readout of its electronic and structural environment.

  • Acyl Chloride (C=O Stretch): The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via the inductive effect (-I). This shortens and strengthens the C=O double bond, increasing its force constant and shifting the stretching frequency to a distinctively high range of ~1770–1800 cm⁻¹ 1[1].

  • Pyridinium Hydrochloride (N⁺-H Stretch): Protonation of the pyridine ring forms an ion-pair complex with the chloride ion. This yields a broad, characteristic N⁺-H stretching band typically observed between 2450 cm⁻¹ and 3138 cm⁻¹ 2[2] 3[3].

  • Aryl Fluoride (C-F Stretch): The highly polarized C-F bond produces a strong, sharp stretching vibration in the 1200–1250 cm⁻¹ region 4[4].

  • Degradation Marker (Carboxylic Acid C=O): If moisture compromises the sample, the 1800 cm⁻¹ peak diminishes, and a new, lower-frequency carbonyl peak appears around 1700–1720 cm⁻¹ due to the formation of the carboxylic acid 5[5].

Table 2: Diagnostic FT-IR Frequencies for Structural Validation
Functional Group / BondExpected Frequency (cm⁻¹)Diagnostic Significance
C=O (Acyl Chloride) ~1770 – 1800Confirms intact highly reactive target compound.
C=O (Carboxylic Acid) ~1700 – 1720Degradation Marker: Indicates atmospheric hydrolysis.
N⁺-H (Pyridinium) ~2450 – 3100 (Broad)Confirms the presence of the intact hydrochloride salt.
C-F (Aryl Fluoride) ~1200 – 1250Validates the fluorinated aromatic ring system.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure that the absence of a carboxylic acid peak (~1700 cm⁻¹) is a true reflection of sample purity rather than an instrument sensitivity error, this workflow incorporates a Forced Degradation Control .

Step-by-Step Methodology:
  • Instrument Preparation: Purge the ATR-FTIR sample compartment with dry nitrogen (N 2​ ) for 15 minutes. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Glovebox Handling: Inside an argon-filled glovebox, transfer 5–10 mg of the target compound into a sealed, anhydrous transfer vial.

  • Rapid Acquisition: Unseal the vial directly over the ATR crystal and immediately apply the pressure anvil. Acquire the spectrum within 15 seconds of ambient exposure to prevent baseline atmospheric hydrolysis.

  • Self-Validation (Forced Degradation): Take a secondary 5 mg aliquot and deliberately expose it to ambient humidity (e.g., 50% RH) for 15 minutes. Acquire a second spectrum. The shift of the carbonyl peak from ~1780 cm⁻¹ to ~1710 cm⁻¹ validates the instrument's diagnostic sensitivity, creating a closed-loop, self-validating system.

Protocol N1 1. Glovebox Prep (Dry Argon) N2 2. Background Scan (N₂ Purged ATR) N1->N2 N3 3. Rapid Transfer (< 15 seconds) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹) N3->N4 N5 5. Orthogonal Validation (Forced Degradation) N4->N5

Self-validating ATR-FTIR workflow for moisture-sensitive acyl chlorides.

Diagnostic Logic for Structural Validation

Once the spectrum is acquired, structural integrity is determined through a strict binary logic tree. The presence of the high-frequency carbonyl peak and the broad pyridinium band must both be confirmed to pass the batch.

SpectralLogic Start Acquire ATR-FTIR Spectrum Q1 Is C=O peak at ~1780 cm⁻¹? Start->Q1 A_No Peak at ~1700 cm⁻¹ (Carboxylic Acid) Q1->A_No No A_Yes Peak at ~1780 cm⁻¹ (Acyl Chloride Intact) Q1->A_Yes Yes Invalid BATCH REJECTED (Hydrolyzed / Degraded) A_No->Invalid Q2 Is N⁺-H broad band present (~2450 - 3100 cm⁻¹)? A_Yes->Q2 A2_No Missing N⁺-H (Free Base Form) Q2->A2_No No A2_Yes N⁺-H Present (HCl Salt Confirmed) Q2->A2_Yes Yes A2_No->Invalid Valid STRUCTURAL INTEGRITY VALIDATED A2_Yes->Valid

Diagnostic logic tree for FT-IR spectral validation of the target compound.

References

  • Northern Illinois University - Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available at: [Link][5]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations in the Mid- and Far-infrared. Available at: [Link][1]

  • PubMed (National Institutes of Health). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT calculations. Available at:[Link][4]

  • ResearchGate. In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2. Available at:[Link][2]

  • Longdom Publishing. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Available at: [Link][3]

Sources

Comparative

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride vs non-fluorinated analogs

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is rarely just about assembling a scaffold; it is about strategically pre-organizing molecular conformation and tuning physico...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is rarely just about assembling a scaffold; it is about strategically pre-organizing molecular conformation and tuning physicochemical properties. When synthesizing biaryl-containing therapeutics, the choice between 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride and its non-fluorinated analog, 4-(pyridin-3-yl)benzoyl chloride hydrochloride , represents a critical decision point.

This guide provides an objective, data-driven comparison of these two reagents, detailing how a single fluorine atom fundamentally alters conformational dynamics, reaction kinetics, and downstream pharmacokinetic profiles.

Structural Dynamics: The Ortho-Fluoro Effect

The most profound impact of the 3-fluoro substituent in this biaryl system is its effect on the molecule's three-dimensional geometry.

In the non-fluorinated analog, the phenyl and pyridine rings can adopt a relatively planar conformation to maximize π -conjugation, though steric repulsion between the ortho-hydrogens induces a slight twist. However, introducing a fluorine atom at the 3-position (ortho to the biaryl axis) creates a significant steric clash with the adjacent pyridine C-H bonds. Because the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), the molecule is forced out of coplanarity, significantly increasing the dihedral angle[1].

Causality in Drug Design: This "conformational locking" is highly prized. If a drug's target binding pocket requires a twisted biaryl conformation, pre-organizing the molecule with an ortho-fluorine minimizes the entropic penalty of binding, often leading to a substantial increase in target affinity[2].

Conformational_Logic F_Sub 3-Fluoro Substitution Steric Steric Clash (F vs Pyridine C-H) F_Sub->Steric Inductive Inductive Effect (-I) F_Sub->Inductive Dihedral Increased Dihedral Angle (~45-60°) Steric->Dihedral Electro Carbonyl Electrophilicity Inductive->Electro pKa Lower Pyridine pKa Inductive->pKa Affinity Optimized Target Affinity (Entropic Gain) Dihedral->Affinity Kinetics Accelerated Amide Coupling Kinetics Electro->Kinetics Permeability Enhanced Passive Permeability pKa->Permeability

Caption: Logical flow detailing the structural and electronic impacts of 3-fluoro substitution.

Electronic Tuning and Reactivity

Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) through the σ -bond framework[3].

  • Acyl Chloride Reactivity: Positioned meta to the acyl chloride group, the fluorine atom withdraws electron density from the carbonyl carbon. This increases the carbonyl's electrophilicity, accelerating the rate of nucleophilic attack by amines during amide coupling.

  • Pyridine Basicity (pKa): The strong dipole of the C-F bond destabilizes the conjugate acid (pyridinium cation) through space and through the σ -framework. This lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog. At physiological pH (7.4), a lower pKa means a higher fraction of the drug exists in its neutral, unprotonated state, which directly enhances passive membrane permeability (LogD).

Quantitative Property Comparison

The following table summarizes the divergent physicochemical and kinetic properties of the two building blocks and their resulting amide derivatives.

Property4-(pyridin-3-yl)benzoyl chloride HCl3-Fluoro-4-(pyridin-3-yl)benzoyl chloride HClMechanistic Causality
Biaryl Dihedral Angle ~20° – 30° (Flexible)~45° – 60° (Restricted)Ortho-fluorine steric clash forces the rings out of coplanarity[1].
Coupling Kinetics ( krel​ ) Baseline (1.0x)Accelerated (~1.4x)-I effect of fluorine increases carbonyl carbon electrophilicity.
Pyridine pKa (Est.) ~5.2~4.5Inductive withdrawal destabilizes the protonated pyridinium state[2].
Lipophilicity (LogD 7.4​ ) BaselineBaseline + ~0.4 unitsIncreased neutral fraction at pH 7.4 + intrinsic lipophilicity of C-F bond[3].
Metabolic Stability Susceptible to oxidationEnhancedFluorine blocks potential CYP450 oxidation sites on the phenyl ring.

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance of these two reagents, we employ a parallel synthesis workflow followed by a kinetic LC-MS assay.

Critical Insight: Both reagents are supplied as hydrochloride salts. To achieve efficient coupling, you must use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (like DIPEA). One equivalent neutralizes the reagent's HCl salt, one neutralizes the HCl generated during amide bond formation, and the excess ensures the nucleophilic amine remains unprotonated.

Protocol: Parallel Amide Coupling and Kinetic Profiling

This self-validating system uses parallel reactions with timed aliquots to directly quantify the kinetic enhancement provided by the fluorinated reagent.

Step 1: Reagent Preparation (Anhydrous Conditions)

  • Flame-dry two 10 mL round-bottom flasks under argon.

  • Add the target amine (0.5 mmol) to both flasks, dissolved in 2.0 mL of anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 3.0 eq) to both flasks. Cool to 0 °C in an ice bath.

Step 2: Acid Chloride Addition

  • To Flask A, add 4-(pyridin-3-yl)benzoyl chloride HCl (0.55 mmol, 1.1 eq) portion-wise.

  • To Flask B, add 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride HCl (0.55 mmol, 1.1 eq) portion-wise.

  • Maintain at 0 °C for 10 minutes, then allow both reactions to warm to room temperature (20 °C).

Step 3: Kinetic Sampling & Quenching

  • At t=15,30, and 60 minutes, withdraw a 10 µL aliquot from each flask.

  • Quench each aliquot immediately into 990 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analyze the quenched samples via UPLC-MS (C18 column, 5-95% MeCN gradient over 3 minutes).

  • Validation Check: Integrate the product peak area vs. the internal standard. Flask B (fluorinated) will demonstrate faster conversion at the 15-minute mark due to the enhanced electrophilicity of the carbonyl.

Experimental_Workflow Prep Equilibrate Amine & DIPEA (Anhydrous DCM, 0°C, Argon) Split Parallel Addition of Acid Chloride Salts Prep->Split ReactA Flask A: Non-Fluorinated (Baseline Kinetics) Split->ReactA ReactB Flask B: 3-Fluoro Analog (Accelerated Kinetics) Split->ReactB Sampling Time-Course Aliquots (t=15, 30, 60 min) ReactA->Sampling ReactB->Sampling Quench Quench in MeCN/H2O (0.1% Formic Acid) Sampling->Quench Analysis UPLC-MS Integration (Quantify Conversion Rate) Quench->Analysis

Caption: Parallel kinetic profiling workflow to validate reactivity differences between the two acid chlorides.

Protocol: Downstream PAMPA (Permeability) Evaluation

Once the respective amides are purified, their passive permeability should be compared to validate the pKa/LogD hypothesis.

  • Prepare a 10 mM DMSO stock of both purified amide products.

  • Dilute to 50 µM in PBS (pH 7.4) and add to the donor compartment of a PAMPA sandwich plate (lipid-infused artificial membrane).

  • Add fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubate at room temperature for 5 hours without agitation.

  • Quantify the concentration in both compartments via LC-MS. Calculate the effective permeability ( Papp​ ). The fluorinated analog will typically exhibit a higher Papp​ due to its lower pKa and higher neutral fraction at pH 7.4.

Conclusion

While 4-(pyridin-3-yl)benzoyl chloride hydrochloride is a reliable and cost-effective building block, upgrading to 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is a highly strategic choice in lead optimization. The simple addition of a fluorine atom not only accelerates synthetic throughput via enhanced reactivity but fundamentally upgrades the molecule's pharmacological potential by restricting its conformation and improving passive permeability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.
  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.
  • Durka, K., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." MDPI, 27(11), 3460.

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride As researchers and drug development professionals, we frequently handle highly reactive intermediates. However, 3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride

As researchers and drug development professionals, we frequently handle highly reactive intermediates. However, 3-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride presents a unique, dual-hazard profile that demands strict operational discipline. This guide provides the mechanistic rationale and validated, step-by-step protocols for the safe quenching and disposal of this specific compound, ensuring laboratory safety and environmental compliance.

Quantitative Data & Hazard Profile

Before initiating any disposal procedure, personnel must understand the physical and chemical parameters of the waste material.

ParameterValue
Chemical Name 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride
Molecular Formula C₁₂H₇ClFNO • HCl
Molecular Weight 272.10 g/mol
Hazard Classes Corrosive (Class 8), Water-Reactive[1]
Key Incompatibilities Water, Alcohols, Amines, Strong Bases, Oxidizers[1],[2]
Primary Decomposition Gas Hydrogen Chloride (HCl)[3]

Mechanistic Rationale: The "Why" Behind the Protocol

In laboratory operations, we do not simply follow steps; we engineer safe outcomes based on molecular reactivity. Direct disposal of 3-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride into standard organic or aqueous waste streams is a critical safety violation[1].

The acyl chloride moiety is highly electrophilic. Upon contact with ambient moisture or protic solvents, it undergoes rapid, exothermic hydrolysis to yield the corresponding carboxylic acid and gaseous hydrogen chloride (HCl)[3]. Furthermore, because this specific compound is supplied as a hydrochloride salt (due to the basicity of the pyridine ring), the total molar equivalent of HCl liberated during neutralization is doubled.

Failing to quench this compound prior to disposal risks rapid container pressurization, violent rupture, and the release of toxic, corrosive gas[1],[4]. Therefore, a self-validating quenching protocol—converting the reactive species into a stable ester or carboxylate salt before disposal—is non-negotiable, as outlined in [5].

Immediate Safety & Operational Prerequisites

  • Engineering Controls: All quenching operations must be conducted inside a certified, properly functioning chemical fume hood to capture evolved HCl gas[1],[2].

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, heavy-duty chemical-resistant gloves (e.g., neoprene or thick nitrile), and chemical splash goggles combined with a face shield[1],[6].

  • Thermal Control: Because the quenching reaction is highly exothermic, an ice-water bath is mandatory to prevent thermal runaway and solvent boiling[1],[4].

Validated Quenching Protocols

Select the appropriate protocol based on your laboratory's waste segregation strategy. Every protocol described here acts as a self-validating system: the cessation of gas evolution and a stabilized pH confirm the complete destruction of the reactive hazard.

Protocol A: Alcoholysis (Preferred for Organic Waste Streams)

This method converts the acyl chloride into a chemically stable methyl or ethyl ester. It is highly recommended when minimizing aqueous waste is a priority[6].

  • Setup: Secure a round-bottom flask or wide-mouth Erlenmeyer flask in an ice-water bath inside the fume hood. Equip the flask with a magnetic stir bar.

  • Preparation: Suspend or dissolve the 3-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride waste in a minimal amount of dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Controlled Addition: In the reaction flask, place a large molar excess (at least 10 equivalents) of cold methanol or ethanol[6]. Slowly, dropwise, add the acid chloride suspension to the stirring alcohol. Causality note: Slow addition controls the rate of the exothermic esterification and prevents the rapid off-gassing of HCl[6].

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. The reaction is complete when all bubbling ceases and the solution reaches ambient temperature.

  • Neutralization (Self-Validation): Test the pH of the solution. Carefully add a dilute solution of sodium bicarbonate (NaHCO₃) until the pH stabilizes between 6 and 8[1].

  • Disposal: Transfer the quenched, neutralized mixture to a properly labeled halogenated (if DCM was used) or non-halogenated organic waste container[1].

Protocol B: Basic Hydrolysis (Aqueous Quench)

This method utilizes a cold, dilute base to drive the hydrolysis of the acyl chloride to a water-soluble sodium carboxylate salt, neutralizing the generated HCl in situ[1],[6].

  • Setup: Place a large beaker or flask containing a magnetic stir bar into an ice-water bath inside the fume hood[1].

  • Base Preparation: Prepare a large volume of 5-10% aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃). You will need enough base to neutralize at least three molar equivalents of acid (one from the acyl chloride, one from the HCl salt, and one excess)[1].

  • Controlled Addition: Slowly, in small portions, add the solid or dissolved acid chloride waste to the vigorously stirring cold basic solution. Causality note: The ice bath suppresses the exothermic hydrolysis, while the base immediately scavenges the liberated HCl, preventing toxic gas accumulation[1].

  • Reaction Completion: Continue stirring for 30–60 minutes. If using NaHCO₃, the reaction is complete when CO₂ bubbling entirely ceases[1].

  • pH Verification (Self-Validation): Check the final pH. It must remain basic or neutral (pH 6–9). If the solution has turned acidic, add more base until a stable, non-acidic pH is achieved[1],[6].

  • Disposal: Transfer the resulting aqueous solution to a properly labeled aqueous basic/neutral hazardous waste container[6].

Disposal Workflow Visualization

DisposalWorkflow Start 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride HCl Waste Assess Assess Quantity & State Start->Assess Choice Select Quenching Method Assess->Choice MethA Method A: Alcoholysis (Methanol/Ethanol) Choice->MethA Organic preferred MethB Method B: Basic Hydrolysis (Cold NaOH/NaHCO3) Choice->MethB Aqueous preferred ReactA Slow addition under inert atm Form Ester + HCl MethA->ReactA ReactB Slow addition to ice bath Form Carboxylate + NaCl MethB->ReactB Neutralize Check pH & Neutralize (Target pH 6-8) ReactA->Neutralize ReactB->Neutralize WasteOrg Collect as Halogenated Organic Waste Neutralize->WasteOrg If Method A WasteAq Collect as Aqueous Basic/Neutral Waste Neutralize->WasteAq If Method B

Decision tree for quenching 3-fluoro-4-(pyridin-3-yl)benzoyl chloride HCl prior to disposal.

Final Waste Segregation & Compliance

Once the quenching process is validated via pH testing, the hazard profile of the material is fundamentally altered. It is no longer a water-reactive, gas-evolving corrosive.

  • Labeling: Ensure the final waste container is clearly labeled with the exact contents of the quenched mixture (e.g., "Hazardous Waste: Methyl 3-fluoro-4-(pyridin-3-yl)benzoate, Methanol, Dichloromethane")[1]. Do not label it as the original acid chloride, as this violates waste characterization rules and confuses disposal contractors.

  • Storage: Store the sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials, pending pickup by a licensed environmental disposal agency[1].

References

  • Carl ROTH. "Safety Data Sheet: Benzoyl chloride." Carl ROTH Technical Documents.[Link]

  • Division of Research Safety. "Scale-up Reactions." University of Illinois. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

Sources

Handling

Mastering the Handling of 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet high-stakes endeavor. The introduction of new reagents into a workflow, such as 3-Fluoro-4-(pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet high-stakes endeavor. The introduction of new reagents into a workflow, such as 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical instruction on the personal protective equipment (PPE) and handling protocols required for this reactive chemical. Our objective is to move beyond mere compliance, embedding a culture of safety and precision that builds trust and ensures both experimental integrity and personal well-being.

Hazard Analysis: Understanding the Reactivity Profile

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride belongs to the acyl chloride family, a class of compounds known for their high reactivity, particularly with nucleophiles. The primary hazards stem from two key features of its structure:

  • The Acyl Chloride Group (-COCl): This functional group is highly susceptible to hydrolysis. Upon contact with water, even atmospheric moisture, it will rapidly react to form the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][2] This reaction is often exothermic, posing a risk of thermal burns and pressure buildup in sealed containers. The generated HCl vapor is a severe respiratory and eye irritant.[3]

  • The Hydrochloride Salt: The hydrochloride moiety indicates that the pyridine nitrogen is protonated. While this may improve the compound's stability as a solid, it also means the compound is acidic and will contribute to the corrosive nature of any solution or mixture.

Due to these properties, the compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[4][5][6][7] Inhalation of its dust or resulting vapors can severely irritate the respiratory tract.[3]

The Hierarchy of Controls: Engineering Safeguards First

Before any personal protective equipment is selected, the primary line of defense is a robust set of engineering and administrative controls. PPE is the last, albeit critical, barrier between the researcher and the chemical hazard.

  • Chemical Fume Hood: All handling of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, from weighing to reaction quenching, must be performed inside a properly functioning chemical fume hood.[1][8] The fume hood not only provides ventilation to capture harmful vapors and dust but also acts as a physical shield against splashes and unexpected reactions.[8]

  • Inert Atmosphere: Given its moisture sensitivity, handling and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] This prevents degradation of the reagent and the uncontrolled release of HCl gas.

  • Emergency Equipment: An operational and easily accessible eyewash station and emergency shower are mandatory in any laboratory where this compound is handled.[9] Spill cleanup kits containing appropriate neutralizers (such as sodium bicarbonate or a commercial acid neutralizer) must be readily available.[9]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE for handling 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical splash goggles and a full-face shield.[8][10][11]Two pairs of nitrile gloves (double-gloving).[9]Flame-resistant lab coat, fully buttoned.May be required if fume hood is not performing optimally or for large quantities.
In-Solution Transfers Chemical splash goggles and a full-face shield.[8][10][11]Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[9][11]Chemical-resistant apron over a flame-resistant lab coat.[10][11]Not typically required if performed correctly within a fume hood.
Reaction Workup/Quenching Chemical splash goggles and a full-face shield.[8][10][11]Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[9][11]Chemical-resistant apron over a flame-resistant lab coat.[10][11]Not typically required if performed correctly within a fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.[8][10][11]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or full suit, and boots.[10]Air-purifying respirator with an appropriate acid gas cartridge.[11][12]

Causality Behind PPE Choices:

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[11][12] A full-face shield is mandated for tasks outside a closed system (like weighing) to protect the entire face from splashes.[8][10]

  • Hand Protection: Acyl chlorides can penetrate standard disposable gloves. Double-gloving with nitrile provides a preliminary barrier for incidental contact, but for extended handling or tasks with a higher splash risk, heavier-duty gloves like neoprene or butyl rubber are necessary.[9][11] Gloves should be inspected before each use and changed immediately upon contamination.

  • Body Protection: A flame-resistant lab coat is standard. A chemical-resistant apron provides an additional layer of protection against corrosive splashes that could compromise the lab coat.[10][11]

  • Respiratory Protection: While a fume hood is the primary control, a respirator with an acid gas cartridge may be necessary during large-scale operations or emergency situations like a significant spill.[12]

Operational Plan: Step-by-Step Handling Procedures

The following workflow provides a procedural guide for safely using this reagent, from container to quench.

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase (In Fume Hood) cluster_cleanup Workup & Disposal Phase A 1. Assemble & Dry Glassware (Oven or flame-dry under vacuum) B 2. Prepare Inert Atmosphere (Nitrogen or Argon manifold) A->B C 3. Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) B->C D 4. Weigh Reagent (Under inert gas if possible) C->D E 5. Dissolve/Add to Reaction (Use cannula or dropping funnel) D->E F 6. Monitor Reaction (Maintain inert atmosphere & temperature control) E->F H 8. Slowly Quench Reaction (Caution: Exothermic, gas evolution) F->H G 7. Prepare Quenching Solution (e.g., cooled alcohol or amine solution) G->H I 9. Decontaminate Glassware (Rinse with quenching agent, then water) H->I J 10. Dispose of Waste (Follow institutional hazardous waste protocols) I->J

Caption: Safe Handling Workflow for Acyl Chlorides.

Detailed Protocol Steps:

  • Preparation: Ensure all glassware is scrupulously dried, either in an oven or by flame-drying under vacuum, to prevent premature reaction with the acyl chloride.[1]

  • Don PPE: Before opening the reagent container, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct the weighing process in the fume hood. To minimize exposure to atmospheric moisture, work quickly. For larger quantities, consider weighing in a glove box or under a blanket of inert gas.

  • Reaction Addition: Add the acyl chloride to the reaction mixture dropwise, as these reactions are often exothermic.[13] Maintain vigorous stirring and, if necessary, use an ice bath to control the temperature.

  • Quenching: Unreacted acyl chloride must be safely neutralized. This is typically done by slowly adding the reaction mixture to a stirred, often cooled, solution of an alcohol (to form an ester) or a weak amine base.[14] Never quench with water directly unless it is a large volume of ice-water, as the reaction can be violent.[14] The quenching process should be performed in the fume hood.

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical final step to ensure safety.

  • Solid Waste: All contaminated disposables, such as gloves, weighing paper, and paper towels, must be placed in a clearly labeled hazardous waste container.[15] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3][16]

  • Liquid Waste: The quenched reaction mixture and any solvent rinses should be collected in a designated, properly labeled hazardous waste container. The waste stream should be identified as corrosive and contain halogenated organic compounds.

  • Glassware Decontamination: Before washing, rinse all glassware with a small amount of an alcohol (like isopropanol) or acetone to quench any residual acyl chloride.[14] Then, proceed with standard washing procedures. All rinsates should be collected as hazardous waste.

By adhering to this comprehensive guide, researchers can confidently and safely handle 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • Safety Precautions for Corrosive Substances. (2022, August 25). Google Cloud.
  • 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - Benzoyl Chloride. (2025, January 16). Tokyo Chemical Industry.
  • Safety Data Sheet - Super Magna Fluorescent Magnetic Particle Suspension. (n.d.). MARKTEC CORPORATION.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). CymitQuimica.
  • SAFETY DATA SHEET - Benzoyl Chloride. (2025, November 6). MilliporeSigma.
  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
  • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides. (n.d.). Benchchem.
  • BENZOYL CHLORIDE Safety Data Sheet. (n.d.). Multichem Exports.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Corrosives. (n.d.). Cornell EHS.
  • Safety Data Sheet - 3-Fluorobenzoyl chloride. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
  • BENZYL CHLORIDE - NIOSH. (n.d.). CDC Stacks.
  • Benzoyl chloride Safety Data Sheet. (n.d.). CymitQuimica.
  • Production of Acyl Chlorides from Carboxylic Acids. (n.d.). Sparkl.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
  • AMIDE FORMATION FROM THE REACTION OF 2-METHYL-3-NITROBENZOYL CHLORIDE WITH PYRROLIDINE. (n.d.). Organic Syntheses.

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